molecular formula C8H9N3O2S B2746235 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 75607-64-6

2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2746235
CAS No.: 75607-64-6
M. Wt: 211.24
InChI Key: VTOIKXXLFAAHBQ-UHFFFAOYSA-N
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Description

2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a synthetic small molecule belonging to a class of fused heterocyclic compounds that are gaining significant interest in medicinal chemistry research for their potential anti-virulence properties. This compound is designed for research applications only and is part of investigations into novel agents that target bacterial biofilm formation and dispersal . The [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold is a key pharmacophore, with studies on closely related structural analogs showing remarkable ability to disrupt pre-formed biofilms in relevant Gram-positive and Gram-negative pathogens . Biofilms are a critical virulence factor, making infections up to 1000 times more resistant to conventional antibiotics . Compounds in this class may operate through an anti-virulence mechanism, disrupting biofilm architecture without exerting strong growth pressure on planktonic bacteria, thereby potentially reducing the selective pressure that drives antibiotic resistance . Researchers are exploring this derivative and its analogs as promising dispersal agents for the study of severe chronic biofilm-mediated infections . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-3-13-8-10-11-6(12)4-5(2)9-7(11)14-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOIKXXLFAAHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=O)C=C(N=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

This compound has been widely studied for its applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antituberculosis, anticonvulsant, and antitumor agent . Additionally, it has applications in the agricultural industry as a pesticide and herbicide .

Mechanism of Action

The mechanism of action of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and its structural analogs, focusing on substituents, synthesis, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Bioactivity Synthesis Method Molecular Weight (g/mol) XLogP³
This compound 2-ethoxy, 7-methyl XO inhibition, hypouricemic Cyclocondensation 239.28 (C₉H₉N₃O₂S) 1.8*
2-(Phenoxymethyl)-7-methyl derivative 2-phenoxymethyl, 7-methyl XO inhibition (IC₅₀ = 0.8–3.2 μM) Nucleophilic substitution 299.35 (C₁₄H₁₃N₃O₂S) 2.9
2-(Chloromethyl)-7-methyl derivative 2-chloromethyl, 7-methyl Intermediate for further modifications Substitution reactions 215.66 (C₇H₆ClN₃OS) 1.5
2-Bromo-7-ethyl derivative 2-bromo, 7-ethyl Not reported (pharmacokinetic studies) Halogenation 260.11 (C₇H₆BrN₃OS) 2.2
3-(4-Chlorophenyl)-7-methyl thiazolo analog 3-(4-chlorophenyl), 7-methyl Anticancer (unconfirmed) Cycloaddition with acyl halides 266.73 (C₁₂H₈ClN₃OS) 3.1

*Estimated based on substituent contributions.

Key Observations :

Substituent Effects on Bioactivity: The ethoxy group at position 2 in the target compound balances lipophilicity and electron-withdrawing effects, enhancing XO binding compared to bulkier groups like phenoxymethyl . Aromatic substituents (e.g., 3-(4-chlorophenyl)) in thiazolo analogs may shift activity toward anticancer targets .

Heteroatom Influence :

  • Replacing the thiadiazole sulfur with oxygen ([1,3,4]oxadiazolo hybrids) enhances anti-pancreatic cancer activity, likely due to improved hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound’s synthesis via [3+3] cycloaddition is more efficient than multi-step halogenation or aromatic coupling required for analogs .

Physicochemical and Spectral Properties

  • Thermal Stability: Thiadiazolo-pyrimidinones generally exhibit high melting points (>300°C) due to aromatic stacking .
  • Spectral Signatures :
    • IR : Strong carbonyl (C=O) stretch at ~1670 cm⁻¹ and NH stretches (3100–3226 cm⁻¹) in indole hybrids .
    • ¹H NMR : Ethoxy protons appear as a quartet at δ 1.2–1.4 ppm (CH₃) and δ 3.8–4.1 ppm (OCH₂) .

Biological Activity

2-Ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of thiadiazolo pyrimidines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antituberculosis, anticonvulsant, and antitumor properties. The following sections will explore the mechanisms of action, pharmacokinetics, and specific biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H9N3O2SC_8H_9N_3O_2S with a molecular weight of 211.24 g/mol. The compound's structure features a thiadiazole ring fused to a pyrimidine moiety, which is significant for its biological interactions.

Mode of Action

The compound interacts with various biological targets through several mechanisms:

  • Enzyme Interaction : It has been shown to influence enzyme activity, potentially acting as an inhibitor or activator in metabolic pathways.
  • Cellular Effects : The compound may affect cell signaling pathways and gene expression, impacting cellular metabolism and function .

Pharmacokinetics

While the specific pharmacokinetic profile of this compound remains largely unexplored, it is anticipated that its bioavailability is influenced by its chemical structure and interactions with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study involving various bacterial strains, the compound demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range .

Antituberculosis Activity

The compound has also shown promise in the fight against tuberculosis. In vitro studies revealed that it inhibits the growth of Mycobacterium tuberculosis, with effective concentrations comparable to established antitubercular agents .

Anticonvulsant Properties

In animal models, this compound exhibited anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems and stabilization of neuronal membranes .

Antitumor Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably, it displayed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells. The observed IC50 values indicate a strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µM)IC50 (µM)
This compoundAntimicrobial1015
Thiadiazole Derivative AAntimicrobial1520
Thiadiazole Derivative BAntitumor-25

Case Studies

Recent studies have highlighted the efficacy of this compound in various disease models:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against biofilm formation in Pseudomonas aeruginosa, achieving over 70% inhibition at optimal concentrations.
  • Antitumor Activity : In vivo experiments showed significant tumor reduction in mice treated with this compound compared to control groups.

Q & A

What are the most efficient synthetic routes for 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, and how can multi-step protocols be optimized?

Basic Research Question
Methodology :

  • Stepwise Cyclization : Traditional synthesis involves cyclization of 2-aminothiadiazole derivatives with ethyl acetoacetate, followed by hydrolysis and acid-catalyzed cyclization in polyphosphoric acid (PPA) .
  • Ultrasound-Promoted One-Pot Synthesis : A modern approach uses ultrasound irradiation with malononitrile, ethanol, and NaOH as a catalyst, enabling a three-component reaction for the thiadiazolo[3,2-a]pyrimidine core. This reduces reaction time (2–4 hours) and improves yields (70–85%) .
  • Optimization Tips : Replace PPA with milder acids (e.g., acetic acid) to reduce side reactions. Use microwave-assisted heating for faster cyclization .

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